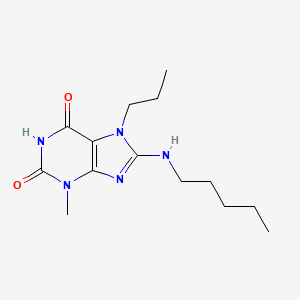

3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

3-Methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a methyl group at position 3, a pentylamino substituent at position 8, and a propyl group at position 6. This structural framework places it within a broader class of xanthine analogs, which are frequently investigated for their biological activities, including kinase inhibition and modulation of ion channels.

Properties

IUPAC Name |

3-methyl-8-(pentylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-4-6-7-8-15-13-16-11-10(19(13)9-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRESTDHBZFJZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methyl-7-Propylxanthine

The synthesis begins with theophylline (1,3-dimethylxanthine) as a starting material. Propylation at the 7-position is achieved using propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via SN2 mechanism, yielding 7-propyltheophylline (C₁₀H₁₄N₄O₂) with a reported purity of >95%.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

Bromination at the 8-Position

The 7-propyltheophylline intermediate undergoes bromination using phosphorus oxybromide (POBr₃) in acetic acid at 60°C. This step introduces a bromine atom at the 8-position, critical for subsequent amination.

Optimization Insight :

Pentylamine Substitution

The 8-bromo intermediate reacts with pentylamine in n-butyl acetate under reflux with potassium iodide (KI) as a catalyst. This step mirrors methodologies described in patent WO2015107533A1, where 8-bromo xanthines undergo nucleophilic substitution with amines.

Critical Parameters :

| Parameter | Value |

|---|---|

| Catalyst | KI (0.1 equiv) |

| Solvent | n-Butyl acetate |

| Temperature | 85–125°C |

| Time | 4–8 hours |

Post-reaction workup involves extraction with methylene dichloride and purification via recrystallization from methanol, achieving yields of 65–70%.

Route 2: Catalytic Hydrogenation for Tetrahydro Formation

Hydrogenation of the Purine Core

The tetrahydro state is introduced via catalytic hydrogenation using palladium on carbon (Pd/C) under 4 atm H₂ pressure. This method, adapted from studies on 8-trifluoromethylpurines, selectively reduces the 1,6- and 7,8-positions.

Reaction Profile :

| Condition | Details |

|---|---|

| Catalyst | 10% Pd/C (0.2 equiv) |

| Pressure | 4 atm H₂ |

| Solvent | Ethanol |

| Time | 24 hours |

Challenges in Regioselectivity

Hydrogenation of purines is highly substrate-dependent. For the target compound, the 7-propyl and 8-pentylamino groups likely direct reduction to the 2,3,6,7-positions, as electron-donating substituents stabilize adjacent double bonds.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 65–70% | 50–55% |

| Purity | >98% | >95% |

| Scalability | Industrial (patent) | Lab-scale |

| Key Advantage | High regioselectivity | Direct tetrahydro formation |

Industrial-Scale Considerations

Patent WO2015107533A1 emphasizes the economic viability of in-situ processes using cost-effective catalysts like KI . For the target compound, substituting piperidine with pentylamine in the patented protocol could streamline production, reducing steps from four to two.

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry: Utilized in organic synthesis as an intermediate for producing more complex molecules.

Biology: Studied for its potential effects on cellular processes due to its purine structure, which is fundamental to nucleic acids.

Medicine: Investigated for therapeutic properties, particularly in relation to its ability to interact with biological targets such as enzymes and receptors.

Industry: Used in the development of pharmaceuticals and agrochemicals, exploiting its biochemical activity.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, such as enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways, leading to various biological effects. The purine core structure allows the compound to mimic or interfere with natural biomolecules, influencing metabolic and signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Position 7 Flexibility: The target compound’s propyl group at position 7 contrasts with bulkier substituents (e.g., 3-phenoxypropyl in or (4-chlorophenyl)methyl in ). Smaller alkyl chains like propyl may improve metabolic stability but reduce steric hindrance during target binding.

- Position 8 Modifications: The pentylamino group introduces a flexible, nitrogen-containing chain, differing from thiol (e.g., ) or aromatic substituents (e.g., ). This may enhance solubility compared to highly lipophilic analogs.

- Molecular Weight : The target compound (~351 g/mol) falls within the optimal range for drug-likeness, whereas larger derivatives (e.g., ~529 g/mol in ) may face bioavailability challenges.

Physicochemical Properties

- Hydrogen Bonding: The secondary amine in the pentylamino group provides one H-bond donor, similar to mercapto derivatives , but fewer than hydroxyl-containing compounds .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-8-(pentylamino)-7-propylpurine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of a purine scaffold. For analogous compounds (e.g., 8-(cyclohexylamino) derivatives), alkylamines like pentylamine are reacted with halogenated precursors (e.g., 8-bromo-3-methylpurine-2,6-dione) in solvents such as acetone or dichloromethane, using bases like sodium carbonate to deprotonate the amine . Yield optimization requires precise control of temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 precursor:amine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., pentylamino at C8, propyl at C7) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, in similar purine diones, characteristic NMR signals include:

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound’s lipophilicity (from pentylamino and propyl groups) favors solubility in organic solvents like DMSO, chloroform, or methanol. For aqueous solubility testing, use buffered solutions (pH 7.4 PBS) with ≤1% DMSO. Dynamic light scattering (DLS) can assess aggregation tendencies. Analogous compounds show logP values >2.5, suggesting limited aqueous solubility without surfactants .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or off-target interactions. Use orthogonal assays :

- In vitro : Compare activity in immortalized vs. primary cells.

- In silico : Perform molecular docking to predict binding affinities to targets like adenosine receptors or phosphodiesterases .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays . Adjust experimental conditions (e.g., serum concentration, incubation time) to align with physiological relevance .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Test degradation kinetics in buffers (pH 1–9) via HPLC. For acid-labile groups (e.g., pentylamino), enteric coating or prodrug approaches may be needed.

- Oxidative stability : Add antioxidants (e.g., ascorbic acid) to formulations.

- Light sensitivity : Store solutions in amber vials and use UV-blocking excipients .

Q. How can researchers design SAR studies to optimize this compound’s activity?

- Methodological Answer : Focus on modifying three regions:

C8 substituent : Replace pentylamino with shorter/longer alkylamines or aryl groups to tune lipophilicity and target engagement .

C7 substituent : Test branched vs. linear alkyl chains (e.g., isopentyl vs. propyl) to alter steric effects .

N3 methyl group : Replace with ethyl or cyclopropyl to modulate metabolic stability.

Use parallel synthesis to generate analogs, followed by QSAR modeling to correlate structural features with activity .

Q. What computational methods predict off-target interactions for this compound?

- Methodological Answer :

- Molecular docking : Screen against databases like ChEMBL or PDB for kinases, GPCRs, and ion channels.

- Machine learning : Use tools like DeepChem or Schrödinger’s Phase to predict toxicity profiles.

- Binding free energy calculations : Apply MM-PBSA/GBSA to refine affinity estimates for high-priority targets .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., OECD Guideline 105). Use HPLC-coupled solubility assays to quantify dissolved compound. For discrepancies, consider factors like:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.